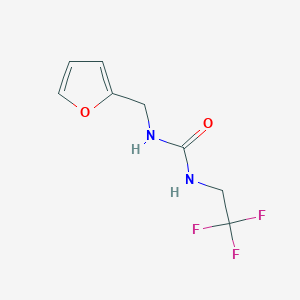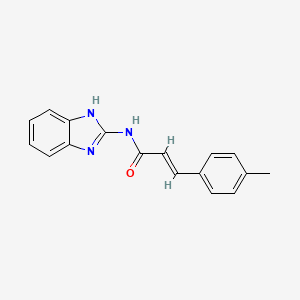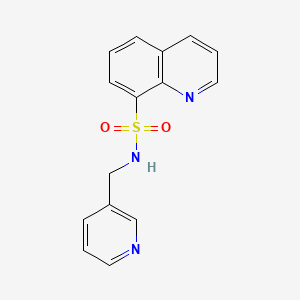
4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide, also known as compound X, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
作用机制
The exact mechanism of action of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X is not fully understood. However, it is believed to act as a partial agonist or antagonist at various neurotransmitter receptors, modulating their activity and leading to changes in neuronal signaling. This, in turn, can affect various physiological and behavioral processes, including mood, cognition, and perception.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in animal models. For example, it has been shown to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. It has also been shown to modulate the activity of certain ion channels, leading to changes in neuronal excitability and synaptic plasticity.
实验室实验的优点和局限性
One of the main advantages of using 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X in lab experiments is its high potency and selectivity for various neurotransmitter receptors. This allows for precise modulation of neuronal activity, which is essential for studying the underlying mechanisms of various neuropsychiatric disorders. However, one of the limitations of using this 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide is its relatively low solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research on 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X. One of the main areas of interest is the development of novel drugs based on this 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide for the treatment of various neuropsychiatric disorders. Another area of interest is the elucidation of the exact mechanism of action of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X, which could lead to a better understanding of the underlying mechanisms of these disorders. Additionally, further studies are needed to explore the potential side effects and toxicity of this 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide, which are essential for its clinical development.
合成方法
Compound X can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethylphenylamine with ethyl chloroformate to give the corresponding carbamate intermediate. This intermediate is then reacted with N-phenylpiperazine in the presence of a suitable base to yield the final product, 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X. The overall yield of this process is around 50%, and the purity of the product can be improved through recrystallization.
科学研究应用
Compound X has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit potent binding affinity for several neurotransmitter receptors, including serotonin and dopamine receptors. This property makes it a promising candidate for the development of novel drugs for the treatment of various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
4-(2,3-dimethylphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-7-6-10-18(16(15)2)21-11-13-22(14-12-21)19(23)20-17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROUDTGRAQVWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethylphenyl)-N-phenylpiperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)






![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)

hydrazone](/img/structure/B5881073.png)
![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
methanone](/img/structure/B5881090.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)
